N-Benzoyl-L-Tryptophan
CAS No.: 4302-66-3
VCID: VC21543791
Molecular Formula: C18H16N2O3
Molecular Weight: 308,33 g/mole
* For research use only. Not for human or veterinary use.

Description |
N-Benzoyl-L-Tryptophan is a derivative of the amino acid L-tryptophan, where a benzoyl group is attached to the nitrogen atom of the tryptophan molecule. This compound is of significant interest in various fields, including pharmaceutical development, biochemical research, the food industry, cosmetic formulations, and clinical nutrition. Its applications are diverse, ranging from being an intermediate in pharmaceutical synthesis to serving as a potential natural preservative and ingredient in skincare products. Pharmaceutical DevelopmentN-Benzoyl-L-Tryptophan is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to influence serotonin pathways makes it valuable for developing drugs related to mood regulation and cognitive function . Biochemical ResearchIn biochemical research, this compound serves as a tool for studying protein interactions and enzyme activities. It helps researchers understand metabolic pathways and cellular functions, which are crucial for advancing knowledge in biochemistry and related fields . Food IndustryThe compound is explored for its potential as a natural preservative due to its antioxidant properties. Enhancing food shelf life without using synthetic preservatives is a significant area of interest in the food industry . Cosmetic FormulationsN-Benzoyl-L-Tryptophan is incorporated into skincare products for its moisturizing and skin-soothing properties, making it beneficial for sensitive skin formulations . Clinical NutritionIt is being investigated for its role in dietary supplements aimed at improving mood and cognitive function. This aligns with the broader interest in tryptophan's role in serotonin synthesis and its effects on mood and behavior . Synthesis and Chemical CharacteristicsN-Benzoyl-L-Tryptophan can be synthesized from commercially available amino acids using methods such as refluxing with benzoic anhydride in acetic acid . The compound is characterized by its specific melting point and other physical properties, which can vary depending on the synthesis method and purity. Comparison with Other Tryptophan Derivatives |
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CAS No. | 4302-66-3 |
Product Name | N-Benzoyl-L-Tryptophan |
Molecular Formula | C18H16N2O3 |
Molecular Weight | 308,33 g/mole |
IUPAC Name | (2S)-2-benzamido-3-(1H-indol-3-yl)propanoic acid |
Standard InChI | InChI=1S/C18H16N2O3/c21-17(12-6-2-1-3-7-12)20-16(18(22)23)10-13-11-19-15-9-5-4-8-14(13)15/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/t16-/m0/s1 |
Standard InChIKey | WPBCXLCJWLNDPV-INIZCTEOSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |
SMILES | C1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Synonyms | N-Benzoyl-L-Tryptophan;4302-66-3;BZ-TRP-OH;Benzoyl-L-tryptophan;CHEMBL22996;AmbotzBAA0047;L-Tryptophan,N-benzoyl-;AC1LE52J;SCHEMBL5191302;CTK1D8399;ZINC92732;MolPort-008-267-352;ANW-57512;BDBM50043814;AKOS016001406;AJ-10893;AK-81166;KB-258602;TC-146257;V1417;K-8882;(2S)-2-benzamido-3-(1H-indol-3-yl)propanoicacid;(S)-2-Benzoylamino-3-(1H-indol-3-yl)-propionicacid |
PubChem Compound | 706490 |
Last Modified | Aug 15 2023 |
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